molecular formula C24H23N3O3 B278099 2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Cat. No. B278099
M. Wt: 401.5 g/mol
InChI Key: KXBFMCKJOVYWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide, also known as IPP, is a chemical compound that has been studied for its potential applications in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising tool for investigating different biological processes.

Mechanism of Action

2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide exerts its effects by binding to specific ion channels in the brain and modulating their activity. This can lead to changes in the electrical activity of neurons and can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cancer cell growth, and the potential to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments is its specificity for certain ion channels, which allows researchers to investigate the effects of modulating these channels on various biological processes. However, one limitation is that 2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a small molecule and may not be suitable for investigating certain biological processes that require larger molecules or proteins.

Future Directions

There are several potential future directions for research on 2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One area of interest is investigating its potential use in treating epilepsy and other neurological conditions. Another area of interest is studying its effects on cancer cells and its potential as a cancer treatment. Additionally, researchers may investigate the development of new compounds based on the structure of 2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide that may have even greater specificity and efficacy for certain biological processes.

Synthesis Methods

The synthesis of 2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves several steps, including the reaction of 4-isopropylphenol with 2-bromoacetylpyridine to form an intermediate product, which is then reacted with 2-methyl-4-(2-nitrophenyl)-1,3-oxazole to form the final product. The synthesis has been optimized to yield high purity and high yields of 2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide.

Scientific Research Applications

2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, which can have implications for conditions such as epilepsy and pain. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C24H23N3O3/c1-15(2)17-6-9-19(10-7-17)29-14-22(28)26-20-11-8-18(13-16(20)3)24-27-23-21(30-24)5-4-12-25-23/h4-13,15H,14H2,1-3H3,(H,26,28)

InChI Key

KXBFMCKJOVYWFQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=C(C=C4)C(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=C(C=C4)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.